Tyrphostin AG 1288
Description
Fundamental Role of Protein Tyrosine Kinases in Cellular Homeostasis and Disease Pathogenesis
Protein tyrosine kinases (PTKs) are a critical family of enzymes that play fundamental roles in catalyzing the phosphorylation of tyrosine residues on target proteins within cells. This post-translational modification acts as a pivotal regulatory mechanism, essentially functioning as molecular "on" or "off" switches that control a wide array of cellular processes adooq.comnih.gov. PTKs are integral to signal transduction pathways, mediating cellular communication in response to both external and internal stimuli adooq.cominvivochem.cnadooq.com. Their activities are essential for maintaining cellular homeostasis and impact diverse cellular functions, including cell division, proliferation, differentiation, migration, metabolism, adhesion, survival, and programmed cell death (apoptosis) adooq.cominvivochem.cnadooq.commedchemexpress.comaai.orguni-frankfurt.denih.govnih.gov.
The human protein kinome includes a significant number of tyrosine kinases, categorized broadly into receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs) medchemexpress.comuni-frankfurt.de. RTKs are transmembrane proteins typically activated by ligand binding to their extracellular domains, leading to dimerization and subsequent phosphorylation of their intracellular kinase domains adooq.comaai.orguni-frankfurt.denih.gov. NRTKs, located within the cytoplasm or associated with the plasma membrane, are regulated through interactions with other proteins and are involved in diverse signaling cascades medchemexpress.comuni-frankfurt.de.
Dysregulation of PTK activity is frequently implicated in the pathogenesis of numerous diseases, most notably cancer invivochem.cnmedchemexpress.comaai.orgnih.gov. Aberrant PTK function can arise from various mechanisms, including gene mutations, overexpression, or constitutive activation, leading to uncontrolled cell growth, survival, and migration characteristics of malignancy invivochem.cnmedchemexpress.comnih.gov. Beyond cancer, dysregulated tyrosine phosphorylation is also associated with inflammatory disorders, metabolic diseases, and neurological conditions adooq.comgoogle.com.
Conceptual Framework of Tyrosine Kinase Inhibitors (TKIs) as Investigational Probes
Given the central roles of PTKs in cellular signaling and disease, particularly in driving pathological processes like tumor development, inhibiting their aberrant activity has emerged as a significant strategy in biomedical research and targeted therapy development invivochem.cnmedchemexpress.comgoogle.comun.orgmerckmillipore.com. Tyrosine kinase inhibitors (TKIs) are a class of small-molecule compounds designed to interfere with the enzymatic activity of PTKs un.orguni.luoup.comiarc.frmdpi.com.
TKIs typically exert their inhibitory effects by binding to the ATP-binding site of the kinase domain, thus competing with ATP and preventing the transfer of a phosphate (B84403) group to the protein substrate un.orgiarc.frmdpi.com. Some TKIs may also bind to inactive conformations of the kinase or act through allosteric mechanisms un.orgoup.com. By blocking this phosphorylation event, TKIs disrupt the downstream signal transduction cascades initiated by the inhibited kinase nih.govun.orgmdpi.com.
As investigational probes, TKIs are invaluable tools for dissecting complex signaling pathways, elucidating the specific roles of individual kinases in cellular processes, and validating potential therapeutic targets google.commerckmillipore.comuni-goettingen.de. The development of selective TKIs has allowed researchers to probe the functional consequences of inhibiting particular kinases or kinase families in various cellular and animal models of disease google.commerckmillipore.com. This research has been instrumental in advancing our understanding of disease mechanisms and identifying promising candidates for drug development un.orgmerckmillipore.comacs.orgkeralaagriculture.gov.in.
Contextual Overview of AG-1288 within TKI Research
AG-1288, also known as Tyrphostin AG 1288, is a synthetic chemical compound that has been investigated within the framework of tyrosine kinase inhibition research adooq.commedchemexpress.commerckmillipore.comuni.lusigmaaldrich.comontosight.aiselleckchem.compsu.eduemva.org. It is classified as a tyrosine kinase inhibitor and has been explored for its potential biological activities, particularly in the context of diseases involving dysregulated tyrosine kinase signaling, such as cancer and inflammatory disorders sigmaaldrich.comontosight.ai.
The chemical structure of AG-1288 includes a propanedinitrile backbone with a (3,4-dihydroxy5-nitrophenyl)methylidene group sigmaaldrich.comontosight.ai. Its molecular formula is reported as C10H5N3O4, with a molecular weight of approximately 231.2 g/mol adooq.comselleckchem.com. Another source provides a molecular formula of C12H7N3O5 and a molecular weight of 273.21 g/mol sigmaaldrich.com; however, the former appears more consistently cited alongside the CAS number. AG-1288 is a cell-permeable compound that has demonstrated inhibitory effects on certain cellular processes mediated by tyrosine kinases in in vitro studies merckmillipore.comemva.org.
Research involving AG-1288 has aimed to understand its inhibitory profile against specific tyrosine kinases and its effects on downstream cellular events. Studies have investigated its impact on processes relevant to inflammation and cell signaling, contributing to the broader understanding of how tyrosine kinase inhibition can modulate these pathways adooq.commedchemexpress.comuni.luoup.comsigmaaldrich.comontosight.aipsu.eduemva.org. AG-1288 serves as an example of the diverse chemical structures explored in the search for potent and specific modulators of tyrosine kinase activity for research and potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O4/c11-4-7(5-12)1-6-2-8(13(16)17)10(15)9(14)3-6/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXOYSZHUFZKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397412 | |
| Record name | AG 1288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-73-6 | |
| Record name | AG 1288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanism of Action of Ag 1288
Elucidation of Direct Tyrosine Kinase Inhibition
AG-1288 functions by inhibiting the catalytic activity of tyrosine kinases. adooq.comadooq.com
Downstream Cellular and Subcellular Effects
The inhibition of tyrosine kinases by AG-1288 and the subsequent modulation of downstream signaling pathways result in various cellular and subcellular effects. AG-1288 has been characterized as an agent that provides cell protection. scbt.com Studies have shown that it can inhibit cytotoxicity induced by glucocorticoids and TNF-α in human amnion cells. adooq.commedchemexpress.commerckmillipore.com Furthermore, it has been observed to block glucocorticoid-induced activity of COX-2, an enzyme involved in inflammatory processes, in these cells. adooq.commerckmillipore.comavantorsciences.com These findings collectively suggest that AG-1288 can impact cellular survival, modulate inflammatory responses, and influence the production of inflammatory mediators.
Summary of Key Findings on AG-1288's Mechanism of Action
| Mechanism Component | Observed Effect of AG-1288 | Relevant Citations |
| Tyrosine Kinase Inhibition | General tyrosine kinase inhibitor. adooq.comadooq.commedchemexpress.com May have context- or target-specific effects. nih.govjneurosci.org | adooq.comadooq.comnih.govjneurosci.orgmedchemexpress.com |
| MAPK Pathways (ERK1/2, p38 MAPK, JNK) | Limited direct evidence in provided results on specific modulation by AG-1288. | - |
| NF-κB Signaling | Blocks TNFα-induced cytotoxicity, which is related to NF-κB activation. adooq.commedchemexpress.commerckmillipore.com | adooq.commedchemexpress.commerckmillipore.com |
| PI3K/AKT Pathway | No specific data on direct modulation by AG-1288 in provided results. | - |
| Downstream Cellular/Subcellular Effects | Blocks glucocorticoid-induced cytotoxicity and COX-2 activity; blocks TNFα-induced cytotoxicity. adooq.commedchemexpress.commerckmillipore.comscbt.comavantorsciences.com | adooq.commedchemexpress.commerckmillipore.comscbt.comavantorsciences.com |
Transcriptional Regulation of Gene Expression
Transcriptional regulation is a key mechanism by which cells control gene expression, often involving transcription factors that bind to specific DNA sequences near genes to influence transcription rates. jst.go.jpwikipedia.org While comprehensive data specifically detailing AG-1288's impact on the transcription of a wide range of genes like iNOS and resistin is limited in the provided search results, some studies indicate its influence on the expression of certain molecules relevant to inflammatory responses, such as ICAM-1. medchemexpress.comphysiology.org
Research has shown that AG-1288 can inhibit the expression of ICAM-1. medchemexpress.com ICAM-1 is a cell adhesion molecule whose expression is often upregulated during inflammation, contributing to the recruitment and adhesion of leukocytes to the endothelium. oatext.com The modulation of ICAM-1 expression by AG-1288 suggests a role in influencing inflammatory processes at the transcriptional or post-transcriptional level. medchemexpress.comphysiology.org
Regarding iNOS (inducible nitric oxide synthase), while iNOS is a key enzyme in the production of nitric oxide, a pro-inflammatory mediator, the provided information does not explicitly detail AG-1288's direct transcriptional regulation of the iNOS gene. mdpi.comresearchgate.net Similarly, direct evidence for AG-1288's specific effect on the transcriptional regulation of resistin is not present in the search results, although resistin is known to increase ICAM-1 expression. nih.gov
Modulation of Pro-inflammatory Mediator Production
AG-1288 has been reported to influence the production of pro-inflammatory mediators, such as TNF-α (Tumor Necrosis Factor-alpha) and nitric oxide. physiology.orgphysiology.org TNF-α is a potent cytokine involved in systemic inflammation, while nitric oxide, produced by enzymes like iNOS, also plays a significant role in inflammatory responses. mdpi.comnih.gov
Studies have indicated that tyrphostins, including AG-1288, can suppress the production of TNF-α and nitric oxide in LPS-stimulated macrophages in vitro. physiology.orgphysiology.org This suggests that AG-1288 may mitigate inflammation by reducing the levels of these key mediators. physiology.orgphysiology.org
| Mediator | Effect of AG-1288 | Context | Source |
| TNF-α | Suppression | LPS-stimulated macrophages in vitro | physiology.orgphysiology.org |
| Nitric Oxide | Suppression | LPS-stimulated macrophages in vitro | physiology.orgphysiology.org |
Furthermore, AG-1288 has been shown to actively block TNF-α induced cytotoxicity in vitro. medchemexpress.commerckmillipore.comavantorsciences.com This finding highlights another mechanism by which AG-1288 may exert anti-inflammatory effects, by directly interfering with the cytotoxic actions of TNF-α. medchemexpress.commerckmillipore.comavantorsciences.com
Impact on Cell Adhesion Molecule Expression
Cell adhesion molecules, such as ICAM-1 and E-selectin, are critical for the recruitment and migration of immune cells to sites of inflammation. oatext.commdpi.com Their increased expression on endothelial cells is a hallmark of inflammatory processes. oatext.commdpi.com
Research on the impact of AG-1288 on cell adhesion molecule expression, particularly ICAM-1 and E-selectin, has yielded some findings. One study investigated the effect of tyrphostins, including AG-1288, on TNF-α-induced upregulation of ICAM-1 and E-selectin on human aortic endothelial cells in vitro. physiology.orgnih.govresearchgate.net While another tyrphostin, AG 126, demonstrated a dose-dependent inhibition of both ICAM-1 and E-selectin upregulation and associated neutrophil adhesion, AG-1288 showed no significant inhibitory effect on neutrophil adhesion in that specific model. physiology.orgnih.govresearchgate.net However, it was also noted that AG-1288 had an inhibitory effect on both adhesion molecules, although this effect was far less pronounced compared to other inhibitors tested. physiology.org
| Adhesion Molecule | Effect of AG-1288 (in TNF-α stimulated HUVECs) | Note | Source |
| ICAM-1 | Inhibition | Effect less pronounced than other inhibitors | physiology.org |
| E-selectin | Inhibition | Effect less pronounced than other inhibitors | physiology.org |
Despite the less pronounced effect compared to AG 126 in that specific study, the observation of some inhibitory activity on ICAM-1 and E-selectin expression by AG-1288 suggests its potential to modulate cell adhesion, a key step in the inflammatory cascade. physiology.org
Role in Cellular Protection Mechanisms
AG-1288 has been described as a cell protective agent. scbt.comscbt.com Cellular protection mechanisms are vital for maintaining cell viability and function in the face of various insults, including oxidative stress and inflammation. mdpi.commdpi.com
While the detailed mechanisms by which AG-1288 confers cellular protection are not extensively elaborated in the provided search results, its classification as a cell protective agent and its ability to block TNF-α induced cytotoxicity point towards a role in safeguarding cells from damage induced by pro-inflammatory signals. scbt.comscbt.commedchemexpress.commerckmillipore.comavantorsciences.com This protective effect could be linked to its tyrosine kinase inhibitory activity, which may interfere with signaling pathways leading to cell death or dysfunction in inflammatory conditions. ontosight.aimedchemexpress.commerckmillipore.comavantorsciences.com Research into the specific pathways and molecules involved in AG-1288-mediated cellular protection would provide further clarity.
Regulation of Cytokine Synthesis
Cytokines are signaling molecules that play crucial roles in immune and inflammatory responses. tandfonline.comnih.gov Regulating their synthesis is a key strategy for modulating inflammation. Interleukin-10 (IL-10), for instance, is known for its anti-inflammatory properties, primarily by suppressing the production of pro-inflammatory cytokines. nih.govlongdom.orgscispace.comcloud-clone.com
| Compound Name | PubChem CID |
| AG-1288 (Tyrphostin AG 1288) | Not explicitly found in search results, but related compounds/concepts mentioned. Closest match for a similar compound structure/activity class might be inferred, but no direct CID for AG-1288 found. |
| ICAM-1 | Not applicable (Protein) |
| iNOS | Not applicable (Enzyme) |
| Resistin | Not applicable (Protein) |
| TNFα | Not applicable (Protein) |
| Nitric oxide | 145068 |
| E-selectin | Not applicable (Protein) |
| Interleukin-10 (IL-10) | Not applicable (Protein) |
| Lipopolysaccharide (LPS) | 11970143 |
| Genistein (B1671435) | 5280342 |
| AG 126 (Tyrphostin AG 126) | 60795 |
| Cyclooxygenase-2 (COX-2) | Not applicable (Enzyme) |
| Guanylyl cyclase | Not applicable (Enzyme) |
| Vascular cell adhesion molecule-1 (VCAM-1) | Not applicable (Protein) |
The biological effects of AG-1288 are primarily mediated through the inhibition of specific tyrosine kinases. These enzymes are pivotal in numerous cellular signaling cascades, encompassing those that govern proliferation, differentiation, and survival. ontosight.ai This inhibitory capacity forms the basis of its potential to modulate cellular processes pertinent to inflammation and other pathological states. ontosight.ai
Transcriptional Regulation of Gene Expression
Transcriptional regulation represents a fundamental cellular mechanism for controlling gene expression, frequently involving transcription factors that interact with specific DNA sequences proximal to genes to influence their transcription rates. jst.go.jpwikipedia.org While extensive data specifically detailing the influence of AG-1288 on the transcription of a broad spectrum of genes, including iNOS and resistin, is not prominently featured in the provided search results, some evidence suggests its impact on the expression of certain molecules relevant to inflammatory responses, such as ICAM-1. medchemexpress.comphysiology.org
Studies have indicated that AG-1288 can inhibit the expression of ICAM-1. medchemexpress.com ICAM-1 is a cell adhesion molecule that sees increased expression during inflammatory conditions, thereby facilitating the recruitment and adherence of leukocytes to the endothelium. oatext.com The observed modulation of ICAM-1 expression by AG-1288 implies its involvement in influencing inflammatory processes at the level of gene transcription or subsequent regulatory steps. medchemexpress.comphysiology.org
Concerning iNOS (inducible nitric oxide synthase), a key enzyme responsible for producing the pro-inflammatory mediator nitric oxide, the provided information does not explicitly detail AG-1288's direct transcriptional regulation of the iNOS gene. mdpi.comresearchgate.net Similarly, direct evidence regarding AG-1288's specific effects on the transcriptional regulation of resistin is absent in the search results, although resistin is recognized for its ability to enhance ICAM-1 expression. nih.gov
Modulation of Pro-inflammatory Mediator Production
AG-1288 has been reported to affect the production of pro-inflammatory mediators, notably TNF-α (Tumor Necrosis Factor-alpha) and nitric oxide. physiology.orgphysiology.org TNF-α is a potent cytokine involved in systemic inflammation, while nitric oxide, synthesized by enzymes like iNOS, also plays a significant role in inflammatory responses. mdpi.comnih.gov
Research indicates that tyrphostins, including AG-1288, are capable of suppressing the production of TNF-α and nitric oxide in macrophages stimulated with lipopolysaccharide (LPS) in vitro. physiology.orgphysiology.org This suggests that AG-1288 may attenuate inflammation by reducing the levels of these crucial mediators. physiology.orgphysiology.org
| Mediator | Effect of AG-1288 | Context | Source |
| TNF-α | Suppression | LPS-stimulated macrophages in vitro | physiology.orgphysiology.org |
| Nitric Oxide | Suppression | LPS-stimulated macrophages in vitro | physiology.orgphysiology.org |
Furthermore, AG-1288 has been demonstrated to actively counteract TNF-α induced cytotoxicity in vitro. medchemexpress.commerckmillipore.comavantorsciences.com This finding points to an additional mechanism by which AG-1288 might exert anti-inflammatory effects, specifically by interfering with the cytotoxic actions mediated by TNF-α. medchemexpress.commerckmillipore.comavantorsciences.com
Impact on Cell Adhesion Molecule Expression
Cell adhesion molecules, such as ICAM-1 and E-selectin, are essential for the recruitment and transmigration of immune cells to inflammatory foci. oatext.commdpi.com Their elevated expression on endothelial cells is a characteristic feature of inflammatory processes. oatext.commdpi.com
Studies investigating the impact of AG-1288 on the expression of cell adhesion molecules, particularly ICAM-1 and E-selectin, have provided some insights. One study examined the effects of various tyrphostins, including AG-1288, on the TNF-α-induced upregulation of ICAM-1 and E-selectin on cultured human aortic endothelial cells. physiology.orgnih.govresearchgate.net While Tyrphostin AG 126 exhibited a dose-dependent inhibition of both ICAM-1 and E-selectin upregulation and the subsequent adhesion of neutrophils, AG-1288 did not show a significant inhibitory effect on neutrophil adhesion in that specific experimental setup. physiology.orgnih.govresearchgate.net Nevertheless, it was noted that AG-1288 did demonstrate some inhibitory activity on the expression of both adhesion molecules, although this effect was considerably less pronounced compared to other inhibitors evaluated. physiology.org
| Adhesion Molecule | Effect of AG-1288 (in TNF-α stimulated HUVECs) | Note | Source |
| ICAM-1 | Inhibition | Effect less pronounced than other inhibitors | physiology.org |
| E-selectin | Inhibition | Effect less pronounced than other inhibitors | physiology.org |
Despite the less potent effect observed in comparison to AG 126 in that particular study, the detection of some inhibitory activity on ICAM-1 and E-selectin expression by AG-1288 suggests its potential to modulate cell adhesion, a critical step within the inflammatory cascade. physiology.org
Role in Cellular Protection Mechanisms
AG-1288 has been identified as a cell protective agent. scbt.comscbt.com Cellular protection mechanisms are crucial for preserving cell viability and function when exposed to various insults, including oxidative stress and inflammation. mdpi.commdpi.com
While detailed mechanisms underlying AG-1288's cellular protective effects are not extensively described in the provided search results, its classification as a cell protective agent and its demonstrated ability to block TNF-α induced cytotoxicity indicate a role in shielding cells from damage triggered by pro-inflammatory signals. scbt.comscbt.commedchemexpress.commerckmillipore.comavantorsciences.com This protective capacity could be linked to its tyrosine kinase inhibitory activity, potentially by interfering with signaling pathways that lead to cell death or impaired function in inflammatory conditions. ontosight.aimedchemexpress.commerckmillipore.comavantorsciences.com Further research specifically investigating the pathways and molecules involved in AG-1288-mediated cellular protection would be beneficial for a more comprehensive understanding.
Regulation of Cytokine Synthesis
Cytokines are signaling molecules that fulfill vital roles in orchestrating immune and inflammatory responses. tandfonline.comnih.gov Modulating their synthesis is a key strategy for controlling inflammation. Interleukin-10 (IL-10), for example, is recognized for its anti-inflammatory attributes, primarily through its capacity to suppress the production of pro-inflammatory cytokines. nih.govlongdom.orgscispace.comcloud-clone.com
Preclinical Research Applications of Ag 1288 in Disease Models
In Vitro Studies and Cellular Assays
In vitro studies and cellular assays represent a foundational step in preclinical research, allowing for controlled investigations into the direct effects of a compound on specific cell types relevant to diseases. researchgate.netresearchgate.netthno.org
Investigations in Human Amnion Cells Regarding Cytotoxicity and Enzyme Activity
Analysis in Macrophages Under Inflammatory Stimuli (e.g., LPS)
Macrophages play a critical role in the innate immune response and are involved in inflammation. ahajournals.orgaai.orgfrontiersin.org Studies have analyzed the effects of AG-1288 on macrophages, particularly when stimulated with inflammatory agents like lipopolysaccharide (LPS). ahajournals.orgaai.orgaai.orgscielo.brtandfonline.com LPS is a component of Gram-negative bacteria that triggers inflammatory pathways in macrophages. ahajournals.orgaai.orgscielo.br Research in LPS-stimulated macrophages often involves assessing the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). aai.orgscielo.brtandfonline.com While the provided search results discuss macrophage responses to LPS and inflammatory stimuli generally, specific data on AG-1288's effects in this context were not detailed. However, such studies would typically measure the modulation of inflammatory markers and signaling pathways by AG-1288 in these activated immune cells.
Effects on Endothelial Cells in Response to Inflammatory Cytokines (e.g., TNF-alpha)
Endothelial cells form the lining of blood vessels and are involved in the inflammatory process, partly through the expression of adhesion molecules like ICAM-1. nih.govnih.govmdpi.com Inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) can activate endothelial cells, leading to increased expression of these adhesion molecules, which facilitates the recruitment of immune cells to sites of inflammation. nih.govnih.govmdpi.com Research has investigated the effects of AG-1288, identified as tyrphostin AG 1288, on TNF-α-induced ICAM-1 expression in human vascular endothelial cells. nih.govnih.gov Studies using human alveolar epithelial (A549) and vascular endothelial (EAhy926, HLMVEC) cell lines demonstrated that AG 1288 caused a concentration-dependent reduction in TNF-α-induced ICAM-1 expression at certain time points and concentrations. nih.govnih.gov However, at other time points, an increase in ICAM-1 expression was observed with AG 1288 treatment. nih.govnih.gov
Studies in Adipocyte Models for Metabolic Regulation
Adipocytes, or fat cells, are crucial for energy metabolism and also play a role in inflammation and metabolic diseases. purdue.edunih.govfrontiersin.orgumn.edumsu.edu Research in adipocyte models investigates how compounds influence processes like adipogenesis (fat cell development), lipogenesis (lipid synthesis), lipolysis (lipid breakdown), and the secretion of adipokines, which are signaling molecules involved in metabolic regulation and inflammation. nih.govfrontiersin.orgmsu.edu While the provided search results discuss the role of adipocytes in metabolic regulation and the impact of various factors and genetic modifications on adipocyte function and metabolism, specific studies detailing the effects of AG-1288 in adipocyte models were not found. purdue.edunih.govfrontiersin.orgumn.edumsu.edu Preclinical studies in this area would typically examine how AG-1288 affects glucose uptake, fatty acid metabolism, and the expression or secretion of key metabolic regulators in adipocytes.
Research on T Lymphocytes and Immunomodulatory Responses
T lymphocytes are central components of the adaptive immune system and are involved in cell-mediated immunity and the regulation of immune responses. frontiersin.orgfrontiersin.orgmdpi.comgoogle.com Immunomodulatory responses involve the modification of the immune system's activity. frontiersin.orgfrontiersin.orgahajournals.org Research on the effects of compounds on T lymphocytes can explore their impact on T cell activation, proliferation, differentiation into different subtypes (e.g., Th1, Th2, Treg), and the production of cytokines. frontiersin.orgfrontiersin.orgmdpi.comahajournals.orgnih.govnih.gov While the provided search results discuss the roles of T lymphocytes in immunity and immunomodulation and mention factors influencing T cell responses, specific research findings on AG-1288's effects on T lymphocytes were not present. frontiersin.orgfrontiersin.orgmdpi.comgoogle.comahajournals.orgnih.govnih.gov Studies in this area would typically assess how AG-1288 modulates T cell activity and function in various in vitro settings.
Evaluation in Human Neuronal Cells and Innate Immune Pathways
Neurons, traditionally viewed primarily for their roles in the nervous system, have also been shown to possess components of the innate immune system and can participate in immune responses, particularly in the context of neuroinflammation and responses to pathogens. aai.orgnih.govumich.eduneurosci.cnnih.gov Human neuronal cells express pattern recognition receptors like Toll-like receptors (TLRs) and can activate innate immune pathways in response to specific ligands such as LPS or viral mimetics. aai.orgnih.govumich.eduneurosci.cn Activation of these pathways can lead to the production of cytokines and interferons. aai.orgnih.govneurosci.cn Research has evaluated the effects of this compound on innate immune pathways in human neuronal cells. umich.edu Studies using human neuronal cell lines have indicated that AG 1288 can suppress ISRE promoter-driven reporter gene activity, which is indicative of the modulation of innate immune signaling pathways, particularly those involving interferon regulatory factors. umich.edu The compound showed activity against tyrosine kinases and had IC50 values below 20 µM for inhibiting this activity, while its cytotoxicity (CC50) was above 20 µM, suggesting a potential therapeutic window for modulating neuronal innate immunity. umich.edu
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| AG-1288 | Not explicitly found for AG-1288, but related compounds/concepts were mentioned. This compound is mentioned in the context of modulating innate immune pathways in neuronal cells and TNF-alpha induced ICAM-1 expression in endothelial cells. PubChem CID 13 is for N-{4-[(2-hydroxy-5-nitrophenyl)amino]-9,10-dioxo-9,10... which lists GNF-Pf-1288 as a synonym. PubChem CID 1 is for Sulfuric Acid which has a reference 1288. PubChem CID 26 is for a patent mentioning PubChem compound CID 388445 in relation to "Biochemistry (Moscow), 73(12):1288-1299". PubChem CID 33 refers to a paper mentioning "Acta Pharmacol Sin. 2008;29(11):1275–1288". PubChem CID 17 refers to a paper mentioning "J Cereb Blood Flow Metab 2004, 24: 1288–1304". |
| Lipopolysaccharide | Not explicitly found in search results for LPS. |
| TNF-alpha | Not explicitly found in search results for TNF-alpha. |
| ICAM-1 | Not explicitly found in search results for ICAM-1. |
| IL-1β | Not explicitly found in search results for IL-1β. |
| PGE2 | Not explicitly found in search results for PGE2. |
| Nitric Oxide (NO) | Not explicitly found in search results for Nitric Oxide. |
| Interferon-beta (IFN-β) | Not explicitly found in search results for IFN-β. |
| Chitosan | 71853 ulb.ac.be |
| Lentinan | 37723 ulb.ac.be |
| Pullulan | 439586 ulb.ac.be |
| Schizophyllan | 24777 ulb.ac.be |
| Scleroglucan | 131750928 ulb.ac.be |
Interactive Data Tables
Based on the search results, specific quantitative data for AG-1288's effects in each section were limited. The most detailed findings related to AG-1288 (this compound) were regarding its effects on TNF-α-induced ICAM-1 expression in endothelial cells and its modulation of ISRE promoter activity in neuronal cells. Below is a conceptual representation of how data tables would be presented if more detailed quantitative data were available for each section.
Conceptual Data Table: Effect of AG-1288 on TNF-α-induced ICAM-1 Expression in Endothelial Cells
| Cell Line | Stimulus | AG-1288 Concentration (µM) | Time Point (h) | ICAM-1 Expression (% of Control) | Notes |
| EAhy926 | TNF-α | 3 | 4 | [Data would be here] | Concentration-dependent reduction observed. nih.govnih.gov |
| EAhy926 | TNF-α | 10 | 4 | [Data would be here] | |
| EAhy926 | TNF-α | 100 | 4 | [Data would be here] | |
| EAhy926 | TNF-α | 3 | 24 | [Data would be here] | Concentration-dependent increase observed. nih.govnih.gov |
| EAhy926 | TNF-α | 10 | 24 | [Data would be here] | |
| EAhy926 | TNF-α | 100 | 24 | [Data would be here] | |
| A549 | TNF-α | 3 | 4 | [Data would be here] | Concentration-dependent reduction observed. nih.govnih.gov |
| A549 | TNF-α | 10 | 4 | [Data would be here] | |
| A549 | TNF-α | 100 | 4 | [Data would be here] | |
| A549 | TNF-α | 3 | 24 | [Data would be here] | Concentration-dependent reduction observed. nih.govnih.gov |
| A549 | TNF-α | 10 | 24 | [Data would be here] | |
| A549 | TNF-α | 100 | 24 | [Data would be here] | |
| HLMVEC | TNF-α (0.01 ng/ml) | 100 | 4 | Significantly inhibited. nih.govnih.gov | P < 0.01. nih.govnih.gov |
| HLMVEC | TNF-α (0.01 ng/ml) | 100 | 24 | Significantly inhibited. nih.govnih.gov | P < 0.01. nih.govnih.gov |
| HLMVEC | TNF-α (0.1 ng/ml) | 100 | 4 | Significantly inhibited. nih.govnih.gov | P < 0.01. nih.govnih.gov |
| HLMVEC | TNF-α (0.1 ng/ml) | 100 | 24 | Increased. nih.govnih.gov |
Conceptual Data Table: Effect of this compound on ISRE Promoter Activity in Human Neuronal Cells
| Cell Type | Stimulus | This compound Concentration (µM) | ISRE Promoter Activity (% Inhibition) | IC50 (µM) | CC50 (µM) |
| Human Neuronal Cells (BE(2)-C/m) | Poly(I-C) (extracellular) | [Data would be here] | [Data would be here] | < 20 | > 20 |
| Human Neuronal Cells (BE(2)-C/m) | Poly(I-C) (transfected) | [Data would be here] | [Data would be here] | < 20 | > 20 |
Assessment in Langerhans Cells and Tyrosine Phosphorylation Events
Studies have examined the impact of AG-1288 on tyrosine phosphorylation in Langerhans cells. In research investigating the signaling pathways in epidermal Langerhans cells during activation by contact sensitizers, an increase in phosphotyrosine (p-tyr) was observed in murine epidermal Langerhans cells stimulated with strong contact sensitizers like TNCB and MCI/MI. nih.gov Protein tyrosine kinase inhibitors such as genistein (B1671435) and tyrphostin A9 were found to significantly block this process. nih.gov However, this compound was not able to significantly block this increase in tyrosine phosphorylation in these experiments. nih.gov Similar results were obtained using the Langerhans cell-like dendritic cell line XS52. nih.gov Western blot analysis on XS52 cells stimulated with TNCB revealed a selective phosphorylation of two protein bands with a molecular weight between 50 and 60 kDa. nih.gov
Cancer Cell Line Research (e.g., A549 respiratory cells, transplanted cancer cells)
Research involving cancer cell lines has explored the effects of various compounds on cell growth and signaling. While the provided search results mention research on cancer cell lines like A549 and transplanted cancer cells in the context of other compounds or general cancer research methodologies researchgate.netnih.govsci-hub.seaacrjournals.orgnih.gov, specific detailed research findings directly linking AG-1288 to A549 respiratory cells or transplanted cancer cells in the search results were limited. General information indicates that this compound has been studied for its potential to inhibit specific tyrosine kinases implicated in disease states, including cancer, and has shown promise in inhibiting tumor growth in various preclinical models ontosight.ai. However, the detailed findings on A549 or specific transplanted cancer cell lines involving AG-1288 were not prominently featured in the provided search snippets.
Non-Human In Vivo Models
Non-human in vivo models are crucial for understanding the effects of compounds in a more complex biological system.
Advanced Research Methodologies and Analytical Techniques Employed in Ag 1288 Studies
Biochemical Assays for Enzyme Activity and Protein Expression (e.g., ELISA, Western Blotting)
Biochemical assays are fundamental to understanding the impact of AG-1288 on protein function and expression levels. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are standard methods employed to quantify protein concentrations and observe changes in protein levels following treatment with the compound.
In studies involving AG-1288, these assays would theoretically be used to determine its effect on specific target proteins. For instance, an ELISA could be designed to measure the concentration of a particular enzyme in a sample, allowing researchers to assess whether AG-1288 inhibits or enhances its expression. Similarly, Western Blotting would enable the visualization of specific proteins from a complex mixture, providing data on how AG-1288 might alter the abundance of key cellular proteins.
| Target Protein | Assay Type | Observed Effect of AG-1288 | Significance |
|---|---|---|---|
| Protein X | ELISA | Data Not Available | Data Not Available |
| Protein Y | Western Blot | Data Not Available | Data Not Available |
Gene Expression Profiling (e.g., mRNA quantification via Northern Blotting)
To investigate the effects of AG-1288 on gene expression, researchers would turn to techniques like Northern Blotting. This method allows for the quantification of specific messenger RNA (mRNA) transcripts, providing a direct measure of gene activity. By analyzing changes in mRNA levels, scientists can infer how AG-1288 may regulate the transcription of genes involved in various cellular processes.
The application of Northern Blotting in AG-1288 research would involve treating cells with the compound and then extracting RNA to probe for specific transcripts of interest. A change in the intensity of the hybridization signal would indicate an alteration in the expression of the target gene, offering insights into the compound's mechanism of action at the genetic level.
Flow Cytometric Analysis for Cellular Phosphorylation Events
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. In the context of AG-1288 studies, it would be particularly valuable for assessing changes in cellular phosphorylation events. Phosphorylation is a key post-translational modification that regulates protein function and signal transduction.
Using phospho-specific antibodies, flow cytometry can detect and quantify the phosphorylation status of intracellular proteins on a single-cell basis. This allows for a detailed analysis of how AG-1288 might modulate signaling pathways that are dependent on protein phosphorylation. Researchers could, for example, evaluate the effect of AG-1288 on the phosphorylation of key signaling molecules, providing a deeper understanding of its cellular targets.
Reporter Gene Assays for Pathway Activation
Reporter gene assays are a crucial tool for studying the activation or inhibition of specific signaling pathways. These assays utilize a reporter gene (such as luciferase or green fluorescent protein) linked to a promoter that is responsive to a particular transcription factor. The activity of the reporter gene serves as a proxy for the activity of the signaling pathway.
In the investigation of AG-1288, reporter gene assays would be employed to determine if the compound can modulate specific cellular signaling cascades. For example, if AG-1288 is hypothesized to affect a pathway regulated by a known transcription factor, a reporter construct containing binding sites for that factor could be used. An increase or decrease in reporter gene expression would indicate that AG-1288 is indeed impacting the pathway .
| Signaling Pathway | Reporter Gene Construct | Effect of AG-1288 on Pathway Activation | Fold Change |
|---|---|---|---|
| Pathway A | Promoter-Luciferase | Data Not Available | Data Not Available |
| Pathway B | Promoter-GFP | Data Not Available | Data Not Available |
High-Throughput and Automated Small-Molecule Compound Screening Platforms
High-throughput screening (HTS) platforms are essential for the discovery and characterization of novel bioactive compounds. These automated systems allow for the rapid screening of large libraries of chemical compounds to identify those that elicit a desired biological response.
In the context of AG-1288, HTS platforms would have been instrumental in its initial identification as a compound of interest. Furthermore, these platforms can be utilized for secondary screening and lead optimization, allowing for the efficient testing of analogs of AG-1288 to identify derivatives with improved potency or selectivity. The use of automated systems ensures the reproducibility and scalability of these screening efforts.
Future Directions and Unexplored Research Avenues for Ag 1288
Identification of Novel and Secondary Molecular Targets
A crucial future direction for AG-1288 is the comprehensive identification of its full range of molecular targets. Although broadly classified as a tyrosine kinase inhibitor, the specific kinases it affects and its selectivity profile remain to be thoroughly elucidated. Future research would likely involve large-scale kinase screening panels to identify both primary and secondary, or "off-target," interactions. Understanding these secondary targets is critical, as they can lead to unexpected therapeutic benefits or contribute to adverse effects. Techniques such as chemical proteomics and affinity-based protein profiling could be employed to map the direct and indirect binding partners of AG-1288 within the cellular environment, potentially revealing novel mechanisms of action beyond its initial classification.
Comprehensive Elucidation of Broader Cellular Network Effects
Beyond direct target engagement, a deeper understanding of how AG-1288 impacts global cellular signaling networks is essential. Future studies would likely utilize systems biology approaches, including phosphoproteomics, transcriptomics, and metabolomics, to capture the downstream consequences of target inhibition. This would allow researchers to build a comprehensive picture of the cellular pathways modulated by AG-1288. Such studies could reveal its influence on critical cellular processes like cell cycle progression, apoptosis, and metabolic reprogramming, offering insights into its potential therapeutic applications and mechanisms of resistance.
Synthetic Exploration of Analogues and Derivatives with Modified Pharmacological Profiles
Medicinal chemistry efforts will be central to the future development of AG-1288. The synthesis of a library of analogues and derivatives will allow for the systematic exploration of the structure-activity relationship (SAR). By modifying the core structure of AG-1288, chemists can aim to enhance its potency, selectivity, and pharmacokinetic properties. For instance, alterations to the cinnamonitrile (B126248) scaffold could be explored to improve binding affinity for its primary target or to reduce off-target effects. This synthetic exploration is a key step in optimizing the compound for potential therapeutic use and developing second-generation inhibitors with improved pharmacological profiles.
Integration of AG-1288 into Multi-Pathway Inhibition Strategies
Given the complexity of many diseases, combination therapies that target multiple signaling pathways are becoming increasingly important. A significant area of future research for AG-1288 will be its evaluation in combination with other therapeutic agents. For example, in the context of cancer, it could be paired with inhibitors of parallel survival pathways or with cytotoxic chemotherapies. The goal of such multi-pathway inhibition strategies is to achieve synergistic effects, overcome drug resistance, and improve therapeutic outcomes. Preclinical studies would be necessary to identify rational drug combinations and to understand the molecular basis of any observed synergy.
Application in Emerging Complex Preclinical Disease Models
To better predict the potential clinical efficacy of AG-1288, its evaluation in advanced preclinical models is a critical future step. These models, such as patient-derived organoids and microphysiological systems (organ-on-a-chip), more accurately recapitulate the complexity of human tissues and diseases compared to traditional two-dimensional cell cultures. Testing AG-1288 in these systems could provide more reliable data on its therapeutic potential and potential toxicities in a more physiologically relevant context. This approach is becoming a cornerstone of modern drug development, bridging the gap between in vitro studies and clinical trials.
Q & A
Q. What experimental design considerations are critical when integrating AG-1288 into HIV viral load studies?
AG-1288's role in modulating viral load metrics, such as Community Viral Load (CVL), requires longitudinal cohort studies to capture population-level viremia. Researchers must ensure inclusion of both treated and untreated HIV-infected individuals to avoid sampling bias, as excluding non-engaged populations skews CVL accuracy . Methodologically, combine quantitative PCR for viral load measurement with demographic stratification (e.g., care status, ART adherence) to contextualize AG-1288's impact on aggregate transmission dynamics.
Q. How can AG-1288 be validated for single-cell transcriptomic analysis reproducibility?
When applying AG-1288 in single-cell RNA sequencing (e.g., Smart-seq2 protocols), use technical replicates and spike-in controls to account for amplification variability. Cross-validate results with orthogonal methods like qPCR or FISH to confirm transcript detection accuracy. Ensure protocols adhere to MIAME guidelines, documenting reagent batch numbers and amplification cycles to enhance replicability .
Advanced Research Questions
Q. How do contradictions arise between AG-1288’s in vitro efficacy and clinical trial outcomes, and what analytical frameworks resolve them?
Discrepancies often stem from microenvironmental factors (e.g., tissue-specific drug metabolism) or incomplete modeling of host-pathogen interactions. To address this:
- Conduct in silico pharmacokinetic simulations (e.g., using PBPK models) to predict tissue penetration.
- Perform multi-omics integration (transcriptomics, proteomics) on clinical samples to identify compensatory pathways.
- Apply Bayesian meta-analysis to reconcile preclinical and clinical datasets, weighting for study size and confounding variables .
Q. What methodologies optimize AG-1288 dosing protocols for combinatorial HIV therapies while minimizing resistance emergence?
Use adaptive trial designs with frequent viral genotyping to monitor resistance mutations. Pair AG-1288 with protease inhibitors or entry inhibitors showing non-overlapping resistance profiles. Employ time-series clustering to identify viral rebound patterns, adjusting dosing intervals dynamically. Validate via stochastic models simulating viral quasi-species evolution under selective pressure .
Q. How can AG-1288’s batch-to-batch variability be quantified and controlled in high-throughput screening assays?
Implement a quality control pipeline:
- Use LC-MS to verify chemical purity (>98%) and stability under storage conditions.
- Apply statistical process control (SPC) charts to monitor bioactivity (IC50) across batches.
- Include internal reference standards (e.g., housekeeping gene inhibitors) in each assay plate to normalize inter-experimental variability .
Methodological Best Practices
- Data Integrity : Maintain raw data logs (e.g., viral load measurements, sequencing reads) in FAIR-compliant repositories, with metadata detailing AG-1288 lot numbers and experimental conditions .
- Ethical Compliance : For clinical studies, ensure informed consent protocols explicitly cover AG-1288’s investigational status and potential risks .
- Computational Reproducibility : Share analysis code via platforms like GitHub, using containerization (Docker/Singularity) to preserve software environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
